(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide
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Overview
Description
Scientific Research Applications
Optical Properties and Mechanofluorochromic Behavior
One area of research involving structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, focuses on their optical properties and mechanofluorochromic behavior. These compounds exhibit distinct optical properties due to varying face-to-face stacking modes. Specifically, some derivatives display green luminescence and maintain their emission peak even after grinding treatment, while others show a significant red-shift in emission peaks upon grinding, attributable to phase transformations from crystalline to amorphous states. Such properties are relevant for materials science, particularly in developing new fluorescent materials (Song et al., 2015).
Corrosion Inhibition
Another study explored synthetic acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors. These compounds were found to be effective in inhibiting copper corrosion in nitric acid solutions. The study utilized various chemical and electrochemical methods to demonstrate the compounds' efficacy as mixed-type inhibitors. This research is significant in the field of materials science, especially for protecting metals against corrosion (Abu-Rayyan et al., 2022).
Chemical Synthesis and Structural Analysis
Further research in chemical synthesis has involved the creation of 2-cyano-3-(methylthio)acrylamides, which undergo various rearrangements and reactions with other compounds, producing a range of products. These synthesis processes and the resultant compounds have potential applications in organic chemistry and pharmaceuticals. Understanding the structural and reaction properties of these compounds contributes to broader chemical knowledge and potential practical applications (Yokoyama et al., 1985).
Cytotoxicity Studies
In the realm of medicinal chemistry, some 2-cyano acrylamide derivatives have been evaluated for their cytotoxic activity against certain cancer cells, like Ehrlich Ascites Carcinoma cells. These studies are crucial for the development of new anticancer agents and for understanding the biological activity of such compounds (Hassan et al., 2014).
Agricultural Applications
Research has also been conducted on 2-cyanoacrylates containing different substituents for their herbicidal activities. Compounds like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and shown to have good herbicidal properties, offering potential as novel herbicides in agriculture (Wang et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYMQQLFGRTLG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide |
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